1-Vinylhexyl hexanoate is an organic compound classified as a vinyl ester, formed from the reaction of hexanoic acid and 1-vinylhexanol. It has the molecular formula C${12}$H${22}$O$_{2}$ and features a vinyl group, which contributes to its reactivity in various chemical processes. This compound appears as a colorless to pale yellow liquid with a characteristic odor, making it suitable for applications in flavoring and fragrance industries.
1-Vinylhexyl hexanoate can be synthesized through several methods:
1-Vinylhexyl hexanoate has diverse applications across various industries:
Several compounds share structural similarities with 1-vinylhexyl hexanoate. Here are some notable examples:
1-Vinylhexyl hexanoate's uniqueness lies primarily in its vinyl group, which allows for enhanced reactivity compared to other similar esters. This feature enables it to participate effectively in polymerization reactions while also serving as a versatile building block for various chemical syntheses. Its specific odor profile further distinguishes it from other esters used in flavoring and fragrance applications.
1-Vinylhexyl hexanoate is an ester compound with the molecular formula C14H26O2, formed through the esterification of hexanoic acid with 1-vinylhexanol [1]. The conventional synthesis of this compound typically follows established esterification pathways that have been well-documented in organic chemistry literature [3]. The Fischer esterification represents one of the most fundamental approaches for synthesizing esters like 1-vinylhexyl hexanoate, involving the reaction between hexanoic acid and 1-vinylhexanol in the presence of a strong acid catalyst [21].
The Fischer esterification mechanism for synthesizing 1-vinylhexyl hexanoate proceeds through several key steps: protonation of the carbonyl oxygen in hexanoic acid, nucleophilic attack by the hydroxyl group of 1-vinylhexanol, proton transfer, and elimination of water to form the final ester product [21]. This reaction is reversible, necessitating strategies to shift the equilibrium toward product formation, such as using excess alcohol or removing water as it forms [21] [6].
Another conventional route involves transesterification, where vinyl acetate or another vinyl ester serves as the vinyl donor, reacting with hexanoic acid to form 1-vinylhexyl hexanoate [3] [4]. This approach often requires different catalytic systems compared to direct esterification and can offer advantages in terms of reaction conditions and yield optimization [7].
The table below summarizes key conventional esterification routes for synthesizing 1-vinylhexyl hexanoate:
| Esterification Method | Reactants | Catalyst | Conditions | Yield Range |
|---|---|---|---|---|
| Fischer Esterification | Hexanoic acid + 1-vinylhexanol | Strong acid (H2SO4, p-toluenesulfonic acid) | 70-100°C, water removal | 60-85% |
| Transesterification | Vinyl acetate + hexanoic acid | Lipase enzymes, metal catalysts | 40-80°C, organic solvent | 70-90% |
| Steglich Esterification | Hexanoic acid + 1-vinylhexanol | DCC/DMAP | Room temperature, dichloromethane | 75-95% |
The conventional synthesis of 1-vinylhexyl hexanoate faces several challenges, including the need for water removal to drive the reaction to completion, potential side reactions affecting vinyl group integrity, and the requirement for purification steps to obtain the pure compound [6] [8]. These challenges have motivated the development of more efficient catalytic systems and greener approaches to esterification [8] [16].
The synthesis of 1-vinylhexyl hexanoate has been significantly advanced through the development of specialized catalytic systems that facilitate the formation of vinyl esters with high efficiency and selectivity [4]. These catalytic approaches offer advantages over conventional methods by enabling milder reaction conditions, higher yields, and better stereoselectivity [20].
Transition metal catalysts, particularly iridium-based systems, have emerged as powerful tools for the synthesis of vinyl esters including 1-vinylhexyl hexanoate [4] [29]. The iridium-catalyzed transfer vinylation represents a versatile approach where vinyl transfer occurs from vinyl acetate to alcohols, forming vinyl ethers that can subsequently undergo esterification [20] [29]. This process typically employs catalysts such as [IrCl(cod)]2 (bis(1,5-cyclooctadiene)diiridium(I) dichloride) in the presence of a base like sodium carbonate [20].
The mechanism of iridium-catalyzed vinyl ester formation involves several key steps: oxidative addition of the iridium catalyst to the vinyl acetate, coordination of the alcohol substrate, insertion of the vinyl group, and reductive elimination to form the vinyl ether product [4] [20]. This catalytic cycle enables efficient vinyl transfer while minimizing side reactions that could compromise product yield and purity [29].
Beyond iridium catalysts, other transition metal systems have been explored for vinyl ester synthesis, including rhodium, ruthenium, and palladium complexes [22]. These catalysts offer varying degrees of activity and selectivity, with their performance often dependent on the specific substrate structure and reaction conditions [22] [4].
Enzymatic catalysis represents another important approach for synthesizing 1-vinylhexyl hexanoate, with lipase enzymes such as Candida antarctica lipase B (CalB) demonstrating particular effectiveness [30]. These biocatalysts operate under mild conditions and exhibit high regioselectivity, making them valuable tools for the synthesis of structurally complex vinyl esters [28] [30].
The table below compares different catalytic systems for the synthesis of vinyl esters like 1-vinylhexyl hexanoate:
| Catalytic System | Catalyst Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Iridium-based | [IrCl(cod)]2, Ir(cod)2BF4 | Toluene, 70-100°C, Na2CO3 | High efficiency, good selectivity | Cost of catalyst, sensitivity to air |
| Enzymatic | Candida antarctica lipase B | 22-90°C, various solvents or solvent-free | Mild conditions, high regioselectivity | Enzyme stability, reaction time |
| Mercury-based | Mercuric acetate | Room temperature, organic solvent | Effective vinyl transfer | Toxicity concerns, environmental impact |
| Molecular iodine | I2 | Solvent-free, 25-80°C | Simple catalyst, solvent-free conditions | Side reactions at higher temperatures |
Recent advances in catalytic systems for 1-vinylhexyl hexanoate synthesis have focused on developing more efficient, selective, and environmentally benign catalysts [28] [31]. These efforts include the design of supported catalysts for easier recovery and reuse, as well as the exploration of dual catalytic systems that combine the advantages of different catalyst types [29] [30].
The synthesis of 1-vinylhexyl hexanoate has been increasingly influenced by green chemistry principles, with researchers developing more sustainable approaches that reduce environmental impact while maintaining or improving reaction efficiency [7] [9]. These green chemistry methodologies focus on minimizing waste, reducing energy consumption, and eliminating hazardous substances from the synthetic process [8] [14].
Solvent-free esterification represents a significant advancement in the green synthesis of 1-vinylhexyl hexanoate, eliminating the need for organic solvents that often pose environmental and health concerns [7] [14]. In these approaches, the reactants (hexanoic acid and 1-vinylhexanol) are mixed directly with a suitable catalyst, allowing the reaction to proceed in the absence of additional solvents [14]. This methodology not only reduces waste and environmental impact but can also enhance reaction rates and simplify product isolation [9].
Several catalytic systems have been developed specifically for solvent-free synthesis of esters like 1-vinylhexyl hexanoate, including molecular iodine, ion-exchange resins, and solid acid catalysts [7] [14]. For instance, molecular iodine has proven effective as a catalyst for the reaction of carboxylic acids with vinyl ethers under solvent-free conditions, offering a straightforward route to vinyl esters with high yields [7].
Microwave-assisted esterification has emerged as another powerful green chemistry approach for synthesizing 1-vinylhexyl hexanoate, providing significant advantages in terms of reaction time and energy efficiency [10] [11]. Microwave irradiation accelerates the esterification process through rapid and uniform heating, allowing reactions that traditionally require hours to complete in minutes [10] [12]. This approach is particularly effective when combined with appropriate catalysts, such as lipase enzymes or solid acid catalysts [11] [13].
The table below summarizes key green chemistry approaches for the synthesis of 1-vinylhexyl hexanoate:
| Green Chemistry Approach | Catalyst | Conditions | Reaction Time | Yield | Environmental Benefits |
|---|---|---|---|---|---|
| Solvent-free esterification | Molecular iodine | 25-80°C, no solvent | 1-3 hours | 85-95% | Elimination of organic solvents, reduced waste |
| Solvent-free uncatalyzed | None (acetyl chloride) | Room temperature, no solvent | 10-30 minutes | 90-98% | No catalyst, no solvent, energy efficient |
| Microwave-assisted | Lipase enzymes | 5-30% microwave power, brief pulses | 1-5 minutes | 90-97% | Reduced energy consumption, shorter reaction time |
| Pulsed microwave | Heterogeneous catalysts | 400 Hz repetition rate, 10-20% duty cycle | 15 minutes | 60-70% | Enhanced efficiency, reduced energy consumption |
The mechanically induced solvent-free esterification method represents another innovative green approach, utilizing high-speed ball-milling conditions at room temperature to facilitate the reaction between hexanoic acid and 1-vinylhexanol [9]. This method eliminates the need for both solvents and transition metal catalysts, offering a truly sustainable synthetic route to 1-vinylhexyl hexanoate [9].
Research has demonstrated that pulsed microwave irradiation can be more effective than continuous microwave exposure for the esterification process, with studies showing conversion improvements from 39.9% to 66.1% after just 15 minutes of reaction time [17]. This approach uses square-pulsed microwaves with specific repetition rates and duty cycles, providing enhanced efficiency while maintaining the same overall energy input [17].
Boiling Point Analysis
1-Vinylhexyl hexanoate, with the molecular formula C₁₄H₂₆O₂ and molecular weight of 226.35 g/mol [1], exhibits significantly different thermodynamic properties compared to simpler hexanoate esters. Based on structural analogy with oct-2-en-1-yl hexanoate and extrapolation from related compounds, the estimated boiling point ranges between 250-270°C at atmospheric pressure [2]. This represents a substantial increase compared to vinyl hexanoate (C₈H₁₄O₂), which boils at 166-168.6°C [3] [4] [5], reflecting the additional carbon chain length and increased molecular weight.
The boiling point elevation follows expected trends for homologous ester series, where each additional CH₂ group typically contributes approximately 20-30°C to the boiling point. The presence of the vinyl group (C=C double bond) in the alkyl chain introduces additional electronic effects that may slightly influence the intermolecular forces and thereby affect the boiling point characteristics [6].
Vapor Pressure Characteristics
The vapor pressure of 1-Vinylhexyl hexanoate at standard temperature (25°C) is expected to be very low, significantly lower than simpler hexanoate esters. The high XLogP value of 5.0 [1] indicates strong hydrophobic character and low volatility. For comparison, vinyl hexanoate with its lower molecular weight and XLogP of 2.25 [7] exhibits higher vapor pressure characteristics.
Vapor pressure estimation can be approached using the Antoine equation, which for similar ester compounds follows the general form:
$$
\log_{10}(P) = A - \frac{B}{T + C}
$$
where P represents vapor pressure in bars and T is absolute temperature in Kelvin [8]. However, specific Antoine coefficients for 1-Vinylhexyl hexanoate have not been experimentally determined, requiring estimation methods such as the EVAPORATION approach for organic molecules [9].
| Parameter | 1-Vinylhexyl hexanoate | Vinyl hexanoate (reference) |
|---|---|---|
| Molecular Weight (g/mol) | 226.35 [1] | 142.20 [3] |
| Estimated Boiling Point (°C) | 250-270 (extrapolated) [2] | 166-168.6 [3] [4] [5] |
| Estimated Vapor Pressure (Pa at 25°C) | Very low (estimated) | Higher than target compound |
| LogP (octanol-water partition coefficient) | 5.0 [1] | 2.25 [7] |
| Topological Polar Surface Area (Ų) | 26.3 [1] | Lower than target |
Alcohol Solvents
1-Vinylhexyl hexanoate is expected to exhibit good solubility in alcohol solvents, following patterns observed for other hexanoate esters [10]. The compound should dissolve readily in methanol, ethanol, 1-propanol, and higher alcohols. This solubility behavior is consistent with the general principle that esters demonstrate compatibility with protic solvents, particularly those with moderate to high dielectric constants [11].
Ketone and Ester Solvents
The compound is predicted to show excellent solubility in ketone solvents such as acetone and methyl ethyl ketone, as well as in ester solvents including ethyl acetate and n-butyl acetate [11]. This behavior follows the "like dissolves like" principle, where the ester functional group in 1-Vinylhexyl hexanoate provides favorable interactions with similar polar organic solvents [10].
Ether and Aromatic Solvents
Moderate to good solubility is expected in ether solvents such as 1,4-dioxane and tetrahydrofuran [11]. For aromatic solvents like toluene and xylene, partial solubility is anticipated due to the compound's significant hydrophobic character (XLogP = 5.0) [1]. The extended alkyl chains in the molecule provide favorable van der Waals interactions with aromatic systems [11].
Hydrocarbon Solvents
Limited solubility is expected in aliphatic hydrocarbon solvents such as hexane, primarily due to the polar ester group creating unfavorable interactions with purely nonpolar solvents [10]. However, some dissolution may occur in higher hydrocarbons due to the extended alkyl chains present in the molecule.
Aqueous Solubility
1-Vinylhexyl hexanoate exhibits practically negligible water solubility, as evidenced by its high XLogP value of 5.0 [1]. This hydrophobic character is consistent with other long-chain hexanoate esters and reflects the dominance of the hydrophobic alkyl chains over the polar ester functionality [12].
| Solvent Class | Expected Solubility | Examples | Basis for Prediction |
|---|---|---|---|
| Alcohols | Soluble | Methanol, Ethanol, 1-Propanol [11] [10] | Similar to other hexanoate esters [10] |
| Ketones | Soluble | Acetone, Methyl ethyl ketone [11] | Common for ester compounds [11] |
| Esters | Soluble | Ethyl acetate, n-Butyl acetate [11] | Like dissolves like principle [10] |
| Ethers | Soluble | 1,4-Dioxane, Tetrahydrofuran [11] | Polar aprotic solvents [11] |
| Hydrocarbons | Partially Soluble | Hexane (limited), Toluene [11] | Limited due to high polarity [10] |
| Water | Practically Insoluble | LogP = 5.0 indicates hydrophobic nature [1] | High XLogP value [1] [12] |
Thermal Decomposition Mechanisms
The thermal decomposition of 1-Vinylhexyl hexanoate is expected to follow typical ester degradation pathways, with initial decomposition occurring through ester bond cleavage followed by decarboxylation reactions [13]. Molecular dynamics simulations of synthetic ester oils indicate that the primary decomposition mechanism involves C-O bond scission at the ester linkage, subsequently leading to the formation of carboxylic acid and alkyl fragments [13].
The presence of the vinyl group in the alkyl chain may influence the decomposition pathway by providing additional reaction sites for thermal degradation. Studies on cellulose hexanoate derivatives demonstrate that ester compounds with similar chain lengths exhibit thermal decomposition onset temperatures in the range of 240-300°C [14]. For 1-Vinylhexyl hexanoate, the estimated thermal decomposition onset is expected to fall within this range, potentially at the lower end due to the destabilizing effect of the vinyl group [15].
Activation Energy and Kinetic Parameters
The activation energy for thermal decomposition of 1-Vinylhexyl hexanoate can be estimated based on kinetic studies of related hexanoate esters. Research on ethyl hexanoate synthesis using heterogeneous catalysts reports activation energies of approximately 40.39 kJ/mol for esterification reactions [16]. For decomposition processes, higher activation energies are typically observed, suggesting values in the range of 40-60 kJ/mol for 1-Vinylhexyl hexanoate.
Thermogravimetric analysis coupled with differential scanning calorimetry (TGA-DSC) represents the preferred analytical approach for determining precise kinetic parameters [17] [18]. The simultaneous measurement technique allows for correlation of mass loss events with thermal transitions, providing comprehensive understanding of the decomposition process.
Decomposition Products and Pathways
The major decomposition products of 1-Vinylhexyl hexanoate are predicted to include carbon dioxide, alkenes (particularly from the vinyl group), and carboxylic acids [13]. The vinyl functionality may undergo polymerization reactions at elevated temperatures before complete decomposition, potentially leading to more complex thermal behavior compared to saturated ester analogs.
Studies on fluorinated esters indicate that compounds lacking β-hydrogen atoms exhibit different decomposition mechanisms compared to those with such reactive sites [15]. In the case of 1-Vinylhexyl hexanoate, the presence of the vinyl group provides reactive sites that may lower the overall thermal stability compared to fully saturated hexanoate esters [14].
| Property | Value/Description | Reference Basis |
|---|---|---|
| Estimated Thermal Decomposition Onset (°C) | 240-300 (estimated) [14] [19] | Cellulose hexanoate decomposition data [14] |
| Primary Decomposition Mechanism | Ester bond cleavage followed by decarboxylation [13] | Ester thermal decomposition mechanisms [19] [13] |
| Expected Activation Energy (kJ/mol) | 40-60 (estimated based on similar esters) [16] | Ethyl hexanoate synthesis kinetics [16] |
| Major Decomposition Products | CO₂, alkenes, carboxylic acids [13] | Molecular dynamics simulations [13] |
| Thermal Stability Relative to Unsubstituted Esters | Lower stability due to vinyl group [14] | Comparison with cellulose esters [14] |
| Recommended Storage Temperature (°C) | Cool, dry conditions (<25°C recommended) | Storage conditions for similar compounds [3] [4] |
Analytical Recommendations
For comprehensive thermal characterization of 1-Vinylhexyl hexanoate, simultaneous TGA-DSC analysis is recommended over individual techniques [17] [18]. This approach provides both mass loss information and thermal transition data, enabling determination of decomposition kinetics using methods such as Ozawa, Kissinger-Akahira-Sunose (KAS), and iterative approaches for activation energy calculation [20].